Cas no 1367819-01-9 (ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate)

1367819-01-9 structure
상품 이름:ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-c arboxylate
- ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
-
- 인치: 1S/C11H14N2O3/c1-3-16-11(15)10-9-7(13(2)12-10)5-4-6-8(9)14/h3-6H2,1-2H3
- InChIKey: FLANZYQGPSOTEB-UHFFFAOYSA-N
- 미소: N1(C)C2=C(C(=O)CCC2)C(C(OCC)=O)=N1
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12025926-2.5g |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
1367819-01-9 | 95% | 2.5g |
$2127.0 | 2023-04-29 | |
1PlusChem | 1P027ZNR-50mg |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
1367819-01-9 | 95% | 50mg |
$363.00 | 2023-12-22 | |
1PlusChem | 1P027ZNR-500mg |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
1367819-01-9 | 95% | 500mg |
$1109.00 | 2023-12-22 | |
1PlusChem | 1P027ZNR-2.5g |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
1367819-01-9 | 95% | 2.5g |
$2691.00 | 2023-12-22 | |
1PlusChem | 1P027ZNR-250mg |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
1367819-01-9 | 95% | 250mg |
$727.00 | 2023-12-22 | |
Enamine | EN300-12025926-5.0g |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
1367819-01-9 | 95% | 5g |
$3147.0 | 2023-04-29 | |
Enamine | EN300-12025926-0.05g |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
1367819-01-9 | 95% | 0.05g |
$252.0 | 2023-04-29 | |
Enamine | EN300-12025926-2500mg |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
1367819-01-9 | 95.0% | 2500mg |
$2127.0 | 2023-10-03 | |
1PlusChem | 1P027ZNR-1g |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
1367819-01-9 | 95% | 1g |
$1405.00 | 2023-12-22 | |
Aaron | AR027ZW3-10g |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
1367819-01-9 | 95% | 10g |
$6443.00 | 2023-12-16 |
ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 관련 문헌
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
1367819-01-9 (ethyl 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) 관련 제품
- 201807-08-1(H-Thr(tBu)-pNA)
- 2138159-38-1(3,6-dichloro-5-fluoro-1,2-benzothiazole)
- 64431-70-5(Proline, 5-oxo-,3,7-dimethyl-6-octen-1-yl ester)
- 2680811-53-2(2-(4-methylphenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 1150561-67-3(3-Carboxy-5-methylphenylboronic Acid Pinacol Ester)
- 1592599-09-1(1-Bromo-3-(2-iodo-1-methoxyethyl)benzene)
- 2138227-70-8(methyl 5-(oxan-3-yl)-1H-1,2,3-triazole-4-carboxylate)
- 1517587-62-0(2,2,2-trifluoro-1-2-fluoro-5-(trifluoromethyl)phenylethan-1-one)
- 1164526-19-5((E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-2-propenamide)
- 2228563-08-2(2-(2-hydroxy-5-nitrophenyl)prop-2-enoic acid)
추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량
